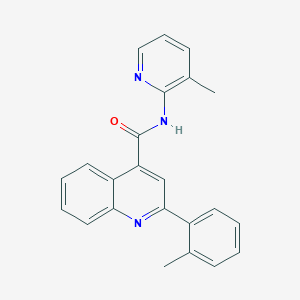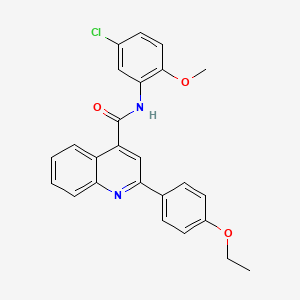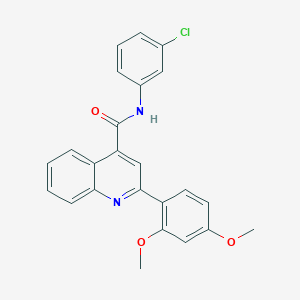
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide
Vue d'ensemble
Description
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide, also known as CTNB, is a synthetic compound that has been widely used in scientific research. CTNB belongs to the class of thiazole-based compounds and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is not fully understood. However, it has been suggested that 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide exerts its biological activity by inhibiting the activity of specific enzymes. For example, 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has been found to inhibit the activity of the serine/threonine protein kinase Akt, which is involved in cell proliferation and survival. 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has also been shown to inhibit the activity of the cysteine protease cathepsin B, which is involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in vitro and in vivo. 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines, suggesting that it has anti-inflammatory activity. In addition, 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is its versatility. It can be easily synthesized and modified to produce analogs with improved biological activity. 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is its low solubility in water, which can make it difficult to use in some experimental systems. In addition, 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide. One area of interest is the development of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide analogs with improved biological activity and reduced toxicity. Another area of interest is the identification of the molecular targets of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide and the elucidation of its mechanism of action. In addition, 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide could be used in combination with other drugs to enhance their efficacy and reduce side effects. Finally, the use of 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide in the treatment of various diseases, such as cancer and viral infections, could be explored further.
Applications De Recherche Scientifique
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has been extensively used in scientific research as a tool compound to study various biological processes. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. 4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide has also been used to study the effect of thiazole-based compounds on the activity of various enzymes, including protein kinases and proteases.
Propriétés
IUPAC Name |
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-15(11-5-3-2-4-6-11)19-17(25-10)20-16(22)12-7-8-13(18)14(9-12)21(23)24/h2-9H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPCZQMBPJZDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B3733451.png)
![3-[(4-hydroxy-6-methylpyrimidin-2-yl)methyl]-8-methoxyquinazolin-4(3H)-one](/img/structure/B3733457.png)
![isopropyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3733462.png)
![N-(3-{[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)propanamide](/img/structure/B3733483.png)
![2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B3733492.png)


![1-(4-fluorophenyl)-4-[3-(4-isopropylphenyl)acryloyl]piperazine](/img/structure/B3733510.png)

![1-(4-ethoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3733515.png)
![2-methyl-N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-1-phenyl-1H-benzimidazole-5-carboxamide](/img/structure/B3733523.png)
![1-benzyl-4-[3-(2,6-dichlorophenyl)acryloyl]piperazine](/img/structure/B3733527.png)

![5,6-dimethyl-2-[3-({methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B3733542.png)